molecular formula C12H15NO B11829476 [(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol

[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B11829476
M. Wt: 189.25 g/mol
InChI Key: IVPLEXXUOXLBFQ-SAIIYOCFSA-N
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Description

[(1S,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C12H15NO/c14-8-12-6-10(12)11(13-7-12)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10?,11-,12+/m1/s1

InChI Key

IVPLEXXUOXLBFQ-SAIIYOCFSA-N

Isomeric SMILES

C1C2[C@@]1(CN[C@@H]2C3=CC=CC=C3)CO

Canonical SMILES

C1C2C1(CNC2C3=CC=CC=C3)CO

Origin of Product

United States

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